molecular formula C7H5N3O3 B6162206 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 29274-21-3

7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B6162206
CAS No.: 29274-21-3
M. Wt: 179.13 g/mol
InChI Key: QJPIDUYPYWIFBI-UHFFFAOYSA-N
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Description

7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the cyclization of a pyrazole derivative with a suitable pyrimidine carboxylic acid precursor in the presence of a condensing agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Properties

CAS No.

29274-21-3

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-3-4(7(12)13)9-5-1-2-8-10(5)6/h1-3,8H,(H,12,13)

InChI Key

QJPIDUYPYWIFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)C(=O)O

Purity

95

Origin of Product

United States

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